

Application Notes and Protocols: Krypton-79 in Environmental Tracing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Krypton-79**

Cat. No.: **B1196655**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and methodologies for **Krypton-79** (^{79}Kr) in short-term environmental tracing studies. While its short half-life presents limitations for many conventional applications, it offers unique opportunities for investigating rapid processes.

Introduction to Krypton-79 as an Environmental Tracer

Krypton-79 is a radioactive isotope of krypton with a half-life of 35.04 hours.[1][2][3] It decays to stable Bromine-79 via electron capture and positron emission.[1][2] Unlike its longer-lived counterparts, Krypton-81 ($t^{1/2} = 229,000$ years) and Krypton-85 ($t^{1/2} = 10.76$ years), which are utilized for dating old groundwater and studying atmospheric transport over longer periods, ^{79}Kr is suitable for tracing environmental processes on a timescale of hours to a few days.[4][5][6][7][8]

The primary analytical technique for detecting ultra-low concentrations of krypton isotopes is Atom Trap Trace Analysis (ATTA).[4][5][9][10] This laser-based method allows for the selective counting of individual atoms of a specific isotope, making it exceptionally sensitive.[4][10]

Potential Applications:

Due to its rapid decay, ⁷⁹Kr is ideal for tracing dynamic processes where a tracer is needed for a short duration without long-term environmental residue. Potential applications include:

- Short-range atmospheric transport studies: Tracking the dispersion of airborne materials over distances and timescales of a few days.
- Rapid groundwater and surface water dynamics: Investigating fast-moving subsurface water flow in karstic systems or the mixing and dilution in rivers and estuaries over short periods.
- Industrial process tracing: Monitoring the flow and leakage in industrial pipelines or ventilation systems.

Quantitative Data Summary

The following tables summarize the key properties of **Krypton-79** and provide a comparison with other krypton isotopes used in environmental studies.

Table 1: Nuclear Properties of **Krypton-79**

Property	Value
Half-life (t _{1/2})	35.04 hours [1] [2] [3]
Decay Mode	β^+ (Positron Emission), Electron Capture [1] [2]
Daughter Isotope	⁷⁹ Br (stable) [1]
Atomic Mass	78.9200830 u [3]

Table 2: Comparison of Krypton Isotopes for Environmental Tracing

Isotope	Half-life	Typical Applications
⁷⁹ Kr	35.04 hours [1] [2] [3]	Short-term atmospheric and hydrological tracing (hours to days)
⁸¹ Kr	229,000 years [4]	Dating very old groundwater (40,000 - 1,300,000 years) [5]
⁸⁵ Kr	10.76 years [5]	Dating young groundwater (2 - 55 years), atmospheric transport studies [5] [6] [7] [8]

Experimental Protocols

This section details the methodology for a hypothetical environmental tracing experiment using ⁷⁹Kr, from sample collection to data analysis.

Protocol 1: Sample Collection - Dissolved Gas Extraction from Water

This protocol is adapted from established methods for other noble gas tracers.[\[9\]](#)[\[11\]](#)

Objective: To extract dissolved gases, including krypton, from a water sample for subsequent isotopic analysis.

Materials:

- Submersible pump
- Degassing membrane contactor unit
- High-pressure gas cylinders (e.g., aluminum) with appropriate regulators
- Vacuum pump
- Pressure and flow rate monitoring equipment
- Sample collection containers (gas cylinders)

Procedure:

- Site Selection: Choose a sampling location (e.g., well, spring, river) representative of the system being studied.
- Equipment Setup:
 - Connect the submersible pump to the water source.
 - Route the water flow through the degassing membrane contactor.
 - Connect the gas outlet of the membrane contactor to the sample collection cylinder.
 - Use a vacuum pump to evacuate the sample cylinder and the headspace of the membrane contactor before starting sample collection.
- Gas Extraction:
 - Pump water through the membrane contactor at a steady and recorded flow rate.
 - The dissolved gases will pass through the hydrophobic membrane into the evacuated collection cylinder.
 - Continue the process until a sufficient volume of gas has been collected. The required volume will depend on the expected krypton concentration and the sensitivity of the ATTA instrument. For other krypton isotopes, typically 20 kg of water is needed to extract 1 microliter of krypton.[5]
- Sample Storage and Transport:
 - Securely close the valve of the sample cylinder.
 - Record the sample ID, date, time, location, and volume of water degassed.
 - Transport the gas sample to the laboratory for analysis. Due to the short half-life of ^{79}Kr , transportation and analysis must be performed promptly.

Protocol 2: Krypton Purification and Analysis by ATTA

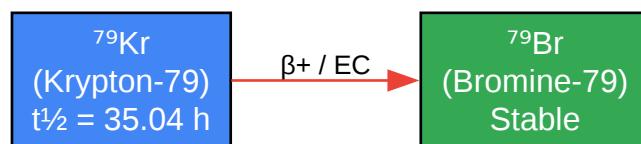
This protocol outlines the laboratory procedures for purifying the collected gas sample and analyzing the $^{79}\text{Kr}/\text{Kr}$ ratio using Atom Trap Trace Analysis (ATTA).

Objective: To separate krypton from the bulk gas sample and determine the isotopic abundance of ^{79}Kr .

Materials:

- Gas purification system (cryogenic traps, chemical getters)
- Gas chromatograph (optional)
- Atom Trap Trace Analysis (ATTA) instrument

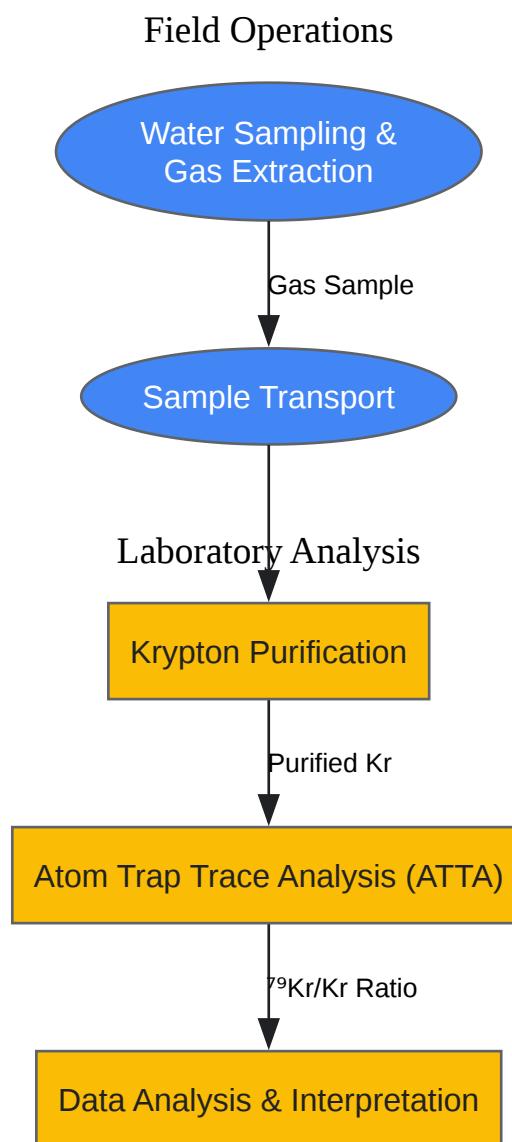
Procedure:


- **Krypton Purification:**
 - Introduce the collected gas sample into a purification line.
 - Use a series of cryogenic traps (e.g., cooled with liquid nitrogen) to separate krypton from more volatile gases (like nitrogen and argon) and less volatile gases (like xenon and carbon dioxide).
 - Employ chemical getters (e.g., heated titanium) to remove reactive gases.
 - A gas chromatograph can be used for final purification to achieve a high-purity krypton sample.
- **Introduction into ATTA System:**
 - Inject the purified krypton sample into the ATTA instrument.
- **Atom Trapping and Counting:**
 - Inside the ATTA system, a beam of krypton atoms is generated.[\[10\]](#)
 - These atoms are slowed and cooled using lasers.

- A magneto-optical trap is used to selectively capture atoms of the desired isotope (^{79}Kr) by tuning the lasers to a specific atomic transition.[5][9]
- The trapped atoms fluoresce when excited by the laser light. This fluorescence is detected by a sensitive camera or photodetector.
- By counting the individual trapped atoms over a known period, the isotopic abundance of ^{79}Kr can be determined with high precision.[10]

- Data Analysis:
 - The measured ^{79}Kr count rate is normalized to the total amount of krypton in the sample to determine the $^{79}\text{Kr}/\text{Kr}$ ratio.
 - This ratio can then be used in appropriate transport models to interpret the results of the tracing experiment.

Visualizations


Krypton-79 Decay Pathway

[Click to download full resolution via product page](#)

Caption: Decay pathway of **Krypton-79** to stable Bromine-79.

Experimental Workflow for ^{79}Kr Tracing

[Click to download full resolution via product page](#)

Caption: Workflow for a **Krypton-79** environmental tracing experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mirdsoft.org [mirdsoft.org]
- 2. Krypton-79 - isotopic data and properties [chemlin.org]
- 3. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 4. 2024 Goldschmidt Conference [conf.goldschmidt.info]
- 5. Primer on Atom Trap Trace Analysis 85Kr 39Ar 81Kr Dating [atta.ustc.edu.cn]
- 6. Krypton-85 dating of groundwater [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. Simulating the mesoscale transport of krypton-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www-pub.iaea.org [www-pub.iaea.org]
- 10. Atomic trap trace analysis - Wikipedia [en.wikipedia.org]
- 11. iaea.org [iaea.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Krypton-79 in Environmental Tracing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196655#krypton-79-applications-in-environmental-tracing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com